(1-Methylethyl)carbamic Acid Phenyl Ester

概述

描述

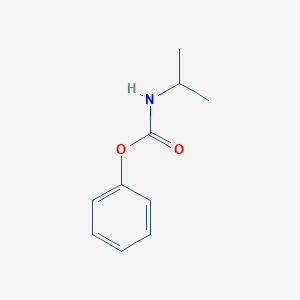

(1-Methylethyl)carbamic Acid Phenyl Ester (IUPAC name: phenyl isopropylcarbamate) is a carbamate ester derived from carbamic acid, where the nitrogen atom is substituted with an isopropyl group (1-methylethyl) and the ester oxygen is linked to a phenyl group. This compound is notable for its structural versatility, enabling applications in organic synthesis, pharmacological research, and analytical chemistry. A deuterated version, (1-Methylethyl)carbamic Acid-d7 Phenyl Ester, is used as a stable isotope-labeled standard in mass spectrometry-based metabolomic studies .

Key structural features include:

- Isopropyl substituent: Enhances steric bulk and lipophilicity, influencing binding affinity and metabolic stability.

- Phenyl group: Contributes to π-π interactions in biological systems and modulates electronic properties.

准备方法

Synthetic Routes and Reaction Conditions

Phenyl N-isopropylcarbamate can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with isopropanol in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to synthesize substituted O-aryl carbamates .

Industrial Production Methods

In industrial settings, (1-Methylethyl)carbamic Acid Phenyl Ester is produced using large-scale reactors where phenyl isocyanate and isopropanol are mixed under controlled conditions. The reaction is catalyzed by a suitable catalyst, and the product is purified through distillation or crystallization to obtain high purity .

化学反应分析

Types of Reactions

Phenyl N-isopropylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert (1-Methylethyl)carbamic Acid Phenyl Ester into amines and alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and alcohols. These products have diverse applications in different fields .

科学研究应用

Phenyl N-isopropylcarbamate has several scientific research applications, including:

作用机制

Phenyl N-isopropylcarbamate exerts its effects by disrupting the mitotic spindle apparatus in plant cells. It causes blocked metaphases, multinucleate cells, and giant nuclei, leading to inhibited cell division. The compound interferes with the functioning of the spindle microtubules, similar to the action of colchicine . This disruption ultimately results in the inhibition of plant growth and effective weed control .

相似化合物的比较

Comparison with Similar Carbamate Esters

Structural and Functional Variations

The biological and chemical properties of carbamate esters depend on substituents attached to the carbamic acid backbone. Below is a comparative analysis of structurally related compounds:

生物活性

(1-Methylethyl)carbamic Acid Phenyl Ester, commonly known as Phenyl isopropyl carbamate, is a carbamate compound with significant biological activity. This article aims to synthesize existing knowledge regarding its biological effects, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and data tables.

- Chemical Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- CAS Number : 64-00-6

This compound primarily acts as a cholinesterase inhibitor , which means it interferes with the enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, enhancing neurotransmission and potentially leading to overstimulation of the nervous system.

Key Mechanisms:

- Cholinergic Activity : Enhances synaptic transmission by inhibiting acetylcholinesterase.

- Neurotoxicity : Prolonged inhibition can result in symptoms of toxicity, such as muscle twitching and respiratory distress due to excessive acetylcholine.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential applications in medicine and agriculture.

In Vitro Studies

-

Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant effectiveness in inhibiting bacterial growth.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 - Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers in cell cultures, suggesting potential use in treating inflammatory conditions.

In Vivo Studies

- Neuroprotective Effects : Animal studies have demonstrated that the compound may protect against neurodegeneration in models of Alzheimer's disease by modulating cholinergic signaling pathways.

- Toxicological Studies : Acute exposure studies reveal that high doses can lead to severe toxicity characterized by symptoms such as nausea, vomiting, and neurological disturbances. Chronic exposure may have long-term effects on the nervous system.

Case Study 1: Insecticidal Application

A study on the use of this compound as an insecticide showed promising results in controlling pest populations in agricultural settings. The compound demonstrated effective knockdown rates and prolonged residual activity against common agricultural pests.

Case Study 2: Clinical Observations

Clinical observations from patients exposed to this compound through occupational hazards indicated a correlation with increased incidence of cholinergic symptoms. Monitoring plasma cholinesterase levels was recommended for early detection of toxicity.

Safety and Toxicology

The compound is classified under hazardous materials due to its potential for acute toxicity. Symptoms of carbamate poisoning include:

- Headache

- Nausea and vomiting

- Muscle twitching

- Respiratory distress

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Methylethyl)carbamic Acid Phenyl Ester, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis typically involves carbamate formation via reaction of isopropylamine with phenyl chloroformate under controlled pH (neutral to slightly basic). Key parameters include temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and slow reagent addition to minimize side reactions like hydrolysis. Purification via column chromatography or recrystallization improves purity .

Q. How can hydrolysis reactions of this compound be monitored, and what analytical techniques are suitable for characterizing the products?

- Methodological Answer : Hydrolysis under acidic (HCl, H₂SO₄) or basic (NaOH) conditions produces phenyl carbamic acid and isopropyl alcohol. Reaction progress is monitored via TLC or HPLC. Post-hydrolysis, products are characterized using NMR (¹H/¹³C) for structural confirmation and LC-MS for quantification. FT-IR can track the disappearance of the carbamate carbonyl peak (~1700 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as hazardous (UN373) due to potential toxicity. Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; store in sealed containers at 2–8°C. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste under RCRA guidelines .

Advanced Research Questions

Q. How do structural modifications to the carbamate group influence pharmacological activity, particularly antitumor effects?

- Methodological Answer : Substituents on the phenyl ring (e.g., hydroxyl or sulfonyl groups) enhance interactions with DNA or enzymes like topoisomerases. For example, hydroxylated analogs (e.g., [(2S)-2-hydroxy-2-phenylethyl] derivatives) show increased cytotoxicity via DNA intercalation, validated via MTT assays and comet assays .

Q. What computational models predict the compound’s reactivity with biological targets, and how do stereochemical variations affect binding affinity?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with acetylcholinesterase or cytochrome P450. Stereochemical variations (e.g., S/R configurations) alter binding energies by 2–5 kcal/mol, validated via free-energy perturbation (FEP) calculations. QSAR models correlate logP values with membrane permeability .

Q. How does the compound’s stability in biological matrices impact pharmacokinetic studies, and what degradation pathways dominate?

- Methodological Answer : In vitro stability assays (e.g., liver microsomes) reveal rapid hydrolysis to phenyl carbamic acid (t₁/₂ = 15–30 min). LC-MS/MS quantifies metabolites, while CYP450 inhibition assays identify enzymatic pathways. Degradation is pH-dependent, with esterase-mediated cleavage dominating in plasma .

Q. Experimental Design & Data Analysis

Q. What strategies resolve contradictions in reported biological activity data for carbamate derivatives?

- Methodological Answer : Discrepancies arise from variations in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (serum concentration, incubation time). Normalize data using positive controls (e.g., cisplatin) and validate via orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3 activation) .

Q. How can isotopic labeling (e.g., deuterated analogs) improve mechanistic studies of metabolic pathways?

- Methodological Answer : Deuterated forms (e.g., (1-Methylethyl)carbamic Acid-d7 Phenyl Ester) track metabolic fate via mass spectrometry. Compare isotopic patterns in urine/metabolites to identify hydrolysis or oxidation sites. Use kinetic isotope effects (KIE) to elucidate rate-limiting steps .

Q. Structural & Analytical Considerations

Q. What advanced spectroscopic methods differentiate polymorphic forms of this carbamate?

- Methodological Answer : X-ray crystallography resolves crystal packing differences, while solid-state NMR (¹³C CP/MAS) identifies hydrogen-bonding networks. DSC and TGA assess thermal stability (melting points: 85–90°C for α-form vs. 92–95°C for β-form) .

Q. How does the compound’s logP value influence its application in drug delivery systems?

属性

IUPAC Name |

phenyl N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUVFGTVVVYSFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307262 | |

| Record name | phenyl N-isopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17614-10-7 | |

| Record name | 17614-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl N-isopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。